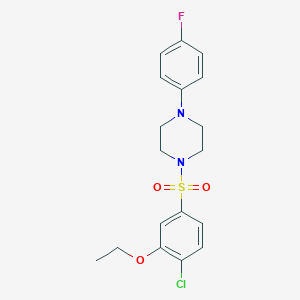amine CAS No. 886128-85-4](/img/structure/B345005.png)
[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with the molecular formula C₁₂H₁₈FNO₄S. It is known for its unique structural features, which include an ethoxy group, a fluoro substituent, and a methoxypropyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethoxylation: The amine is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Methoxypropylation: Finally, the compound is reacted with 3-methoxypropyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and ethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of [(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
- 3-ethoxy-4-fluorobenzenesulfonamide
- N-(3-methoxypropyl)benzenesulfonamide
Uniqueness
The presence of both ethoxy and fluoro groups, along with the methoxypropyl substituent, distinguishes it from other similar compounds .
Properties
CAS No. |
886128-85-4 |
|---|---|
Molecular Formula |
C12H18FNO4S |
Molecular Weight |
291.34g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18FNO4S/c1-3-18-12-9-10(5-6-11(12)13)19(15,16)14-7-4-8-17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
AQCSMXNLYIANPR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


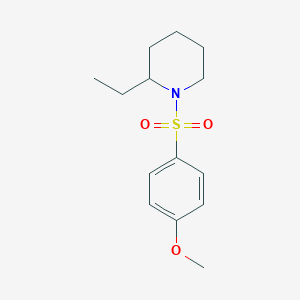
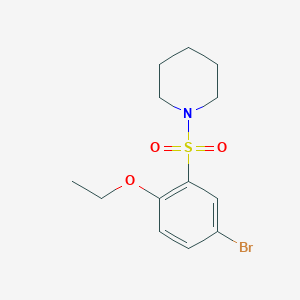
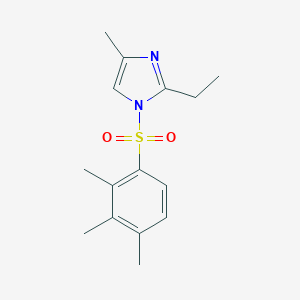
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344929.png)
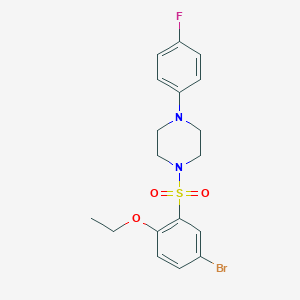

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344937.png)
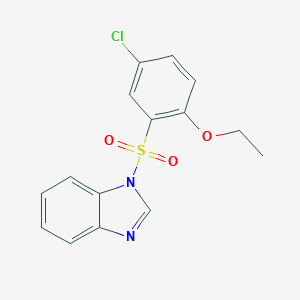
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344940.png)
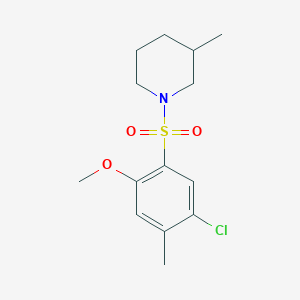
![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)

